(R)-3-Amino-4-(4-iodophenyl)butanoic acid
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Overview
Description
®-3-Amino-4-(4-iodophenyl)butanoic acid is an organic compound that features an amino group, an iodophenyl group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-4-(4-iodophenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the iodophenyl derivative.
Amino Group Introduction: The amino group is introduced through a series of reactions, often involving the use of protecting groups to ensure selective functionalization.
Butanoic Acid Backbone Formation: The butanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as alkylation or acylation.
Industrial Production Methods: Industrial production of ®-3-Amino-4-(4-iodophenyl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the iodophenyl group, potentially converting it to a phenyl group.
Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Phenyl derivatives.
Substitution Products: Various functionalized aromatic compounds.
Chemistry:
Building Block: ®-3-Amino-4-(4-iodophenyl)butanoic acid serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biologically active molecules to proteins or other biomolecules.
Medicine:
Drug Development: Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor agonists/antagonists.
Industry:
Material Science: The compound’s unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(4-iodophenyl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodophenyl group can enhance binding affinity through halogen bonding, while the amino group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
- ®-3-Amino-4-(4-bromophenyl)butanoic acid
- ®-3-Amino-4-(4-chlorophenyl)butanoic acid
- ®-3-Amino-4-(4-fluorophenyl)butanoic acid
Comparison:
- Halogen Substitution: The presence of different halogens (iodine, bromine, chlorine, fluorine) in the phenyl group can significantly influence the compound’s reactivity and binding properties.
- Unique Features: The iodine atom in ®-3-Amino-4-(4-iodophenyl)butanoic acid provides unique electronic and steric effects, potentially enhancing its interactions with biological targets compared to its bromine, chlorine, or fluorine analogs.
Properties
Molecular Formula |
C10H12INO2 |
---|---|
Molecular Weight |
305.11 g/mol |
IUPAC Name |
(3R)-3-amino-4-(4-iodophenyl)butanoic acid |
InChI |
InChI=1S/C10H12INO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 |
InChI Key |
JZJBJZHUZJDMMU-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)I |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)I |
Origin of Product |
United States |
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